molecular formula C4H3Cl3N2O2S B13325083 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride

2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride

Katalognummer: B13325083
Molekulargewicht: 249.5 g/mol
InChI-Schlüssel: RIYXETKUJUISMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride is a chemical compound with the molecular formula C4H3Cl3N2O2S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride typically involves the chlorination of 1-methyl-1H-imidazole-4-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 5 positions. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, amines, or thiols in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted imidazole derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Hydrolysis: Formation of sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis for the preparation of substituted imidazoles and other heterocyclic compounds.

    Biology: In the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: As an intermediate in the production of drugs with antimicrobial and anticancer properties.

    Industry: Used in the manufacture of agrochemicals, dyes, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This makes it a versatile intermediate in organic synthesis and various industrial applications .

Eigenschaften

Molekularformel

C4H3Cl3N2O2S

Molekulargewicht

249.5 g/mol

IUPAC-Name

2,5-dichloro-1-methylimidazole-4-sulfonyl chloride

InChI

InChI=1S/C4H3Cl3N2O2S/c1-9-2(5)3(8-4(9)6)12(7,10)11/h1H3

InChI-Schlüssel

RIYXETKUJUISMD-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(N=C1Cl)S(=O)(=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.